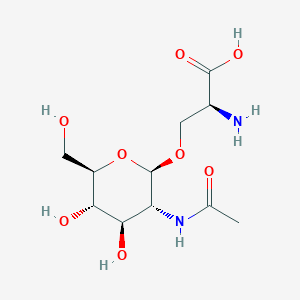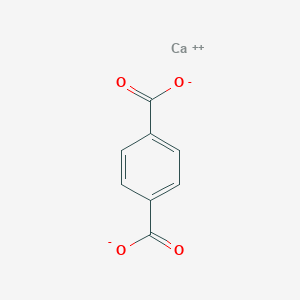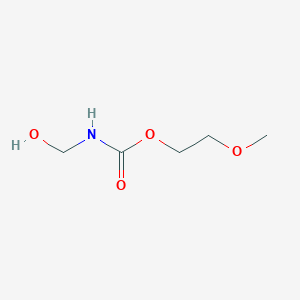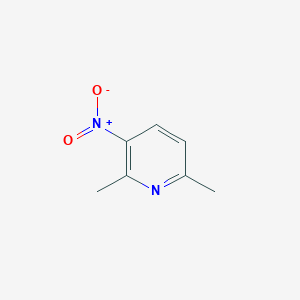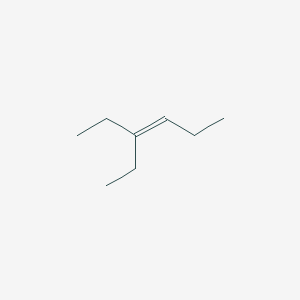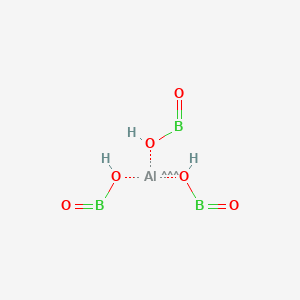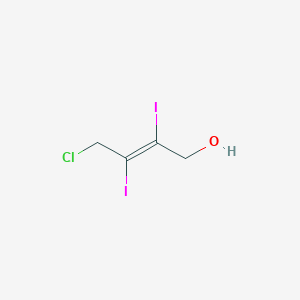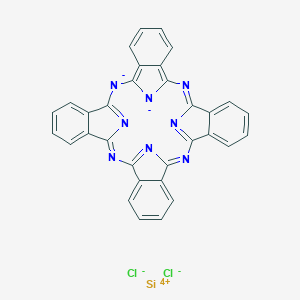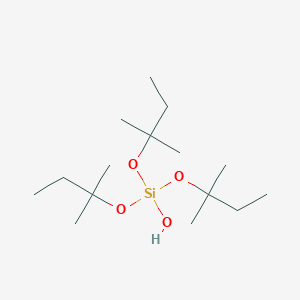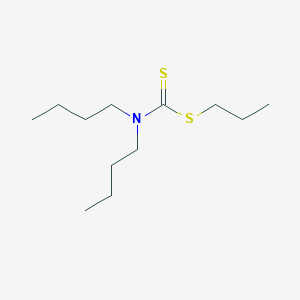
Carbamic acid, dibutyldithio-, propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dibutyldithio-, propyl ester is a chemical compound that is commonly used in scientific research. It is a yellowish liquid that is soluble in organic solvents and has a strong odor. This compound is also known as propyl dibutyldithiocarbamate and is often abbreviated as PBDC.
Mecanismo De Acción
The mechanism of action of carbamic acid, dibutyldithio-, propyl ester involves the formation of a complex with metal ions. This complex is then removed from the solution and can be analyzed using various techniques such as spectrophotometry and chromatography.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, dibutyldithio-, propyl ester has no known biochemical or physiological effects in humans. It is considered to be relatively non-toxic and is classified as a low hazard chemical.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using carbamic acid, dibutyldithio-, propyl ester in lab experiments include its high selectivity for copper ions, its low toxicity, and its stability in solution. The limitations of using this compound include its strong odor and its limited solubility in water.
Direcciones Futuras
There are several future directions for research involving carbamic acid, dibutyldithio-, propyl ester. One area of research could involve the development of new chelating agents that are more effective at removing heavy metal ions from solutions. Another area of research could involve the use of this compound in the treatment of heavy metal poisoning in humans and animals. Further studies could also be conducted to determine the long-term effects of exposure to this compound on human health and the environment.
Conclusion:
Carbamic acid, dibutyldithio-, propyl ester is a chemical compound that is commonly used in scientific research as a chelating agent. It has several advantages and limitations for use in lab experiments and has no known biochemical or physiological effects in humans. Future research could focus on developing new chelating agents, using this compound in the treatment of heavy metal poisoning, and determining its long-term effects on human health and the environment.
Métodos De Síntesis
The synthesis of carbamic acid, dibutyldithio-, propyl ester involves the reaction of butylamine with carbon disulfide followed by the addition of propyl alcohol. The resulting product is then purified using various methods such as distillation and recrystallization.
Aplicaciones Científicas De Investigación
Carbamic acid, dibutyldithio-, propyl ester is widely used in scientific research as a chelating agent. It is used to remove heavy metal ions from solutions and is particularly effective at removing copper ions. This compound is also used as a reagent in analytical chemistry to determine the concentration of various metal ions.
Propiedades
Número CAS |
19047-84-8 |
|---|---|
Nombre del producto |
Carbamic acid, dibutyldithio-, propyl ester |
Fórmula molecular |
C12H25NS2 |
Peso molecular |
247.5 g/mol |
Nombre IUPAC |
propyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C12H25NS2/c1-4-7-9-13(10-8-5-2)12(14)15-11-6-3/h4-11H2,1-3H3 |
Clave InChI |
UFDGCMYVJSFYQM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)SCCC |
SMILES canónico |
CCCCN(CCCC)C(=S)SCCC |
Sinónimos |
Dibutyldithiocarbamic acid propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



